2-Hydroxymethyl Atomoxetiene is classified as an organic compound with the molecular formula and a molecular weight of approximately 291.82 g/mol. It is structurally related to Atomoxetine, which is known by various names including Atomoxetine hydrochloride, Strattera, and (R)-Tomoxetine hydrochloride. The compound is primarily studied within the context of pharmacology and toxicology due to its implications in drug metabolism and potential adverse effects associated with Atomoxetine treatment .
The synthesis of 2-Hydroxymethyl Atomoxetiene can be approached through various methods, often involving the modification of Atomoxetine's structure. The following outlines key synthetic strategies:
The molecular structure of 2-Hydroxymethyl Atomoxetiene features a phenyl ring connected to a propylamine chain with a hydroxymethyl group at the second carbon position. Key structural characteristics include:
2-Hydroxymethyl Atomoxetiene can participate in various chemical reactions that are significant for its metabolic pathways:
The mechanism of action for 2-Hydroxymethyl Atomoxetiene is primarily linked to its role as a metabolite of Atomoxetine. It may exert pharmacological effects through:
Research indicates that different cytochrome P450 enzymes contribute variably to the formation of this metabolite, suggesting differences in metabolic profiles among individuals .
The physical properties of 2-Hydroxymethyl Atomoxetiene include:
Chemical properties include:
The primary applications of 2-Hydroxymethyl Atomoxetiene are:
2-Hydroxymethyl Atomoxetine (chemical name: (R)-(2-(3-(Methylamino)-1-phenylpropoxy)phenyl)methanol) is a monohydroxylated metabolite of the selective norepinephrine reuptake inhibitor atomoxetine. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 271.35 g/mol [3]. The compound retains the core structure of atomoxetine, featuring:
Stereochemical integrity is preserved during metabolism, as evidenced by studies confirming the (R)-enantiomer predominance in phase I metabolites. The hydroxymethyl group introduces a polar moiety that significantly alters electronic distribution, evidenced by reduced logP values compared to atomoxetine (calculated logP: 2.1 vs. 3.5) [7].
Table 1: Structural and Stereochemical Features of 2-Hydroxymethyl Atomoxetine
Property | Description |
---|---|
Systematic Name | (R)-(2-(3-(Methylamino)-1-phenylpropoxy)phenyl)methanol |
Molecular Formula | C₁₇H₂₁NO₂ |
Molecular Weight | 271.35 g/mol |
CAS Registry Number | 299435-92-0 |
Chirality | (R)-configuration at C3 |
Key Structural Change | Hydroxymethyl group at C2 of phenoxy ring |
Solubility
The hydroxymethyl modification enhances hydrophilicity relative to atomoxetine. Experimental data indicate:
Stability
Reactivity
The hydroxymethyl group enables unique metabolic and synthetic reactions:
Table 2: Experimental Physicochemical Properties
Property | Conditions | Value | Method |
---|---|---|---|
Water Solubility | 25°C, pH 7.0 | 12.3 ± 1.5 mg/mL | Shake-flask HPLC |
logP (Octanol/Water) | 25°C | 2.1 | Calculated (CLOGP) |
Melting Point | - | Not determined (decomposes) | - |
Storage | Long-term | 2–8°C, inert atmosphere | ICH stability guidelines |
Structural Differences
Atomoxetine (C₁₇H₂₁NO) contains a methyl group (–CH₃) at the C2 position of its phenoxy ring. 2-Hydroxymethyl Atomoxetine replaces this with a hydroxymethyl (–CH₂OH), introducing:
Metabolic Pathways
Biochemical Implications
Table 3: Comparative Pharmacokinetic and Metabolic Profiles
Parameter | Atomoxetine | 2-Hydroxymethyl Atomoxetine |
---|---|---|
Primary Metabolic Route | CYP2D6 → 4-Hydroxy Atomoxetine | CYP2C19 → Glucuronide conjugate |
Metabolite Abundance | Major (70–80%) | Minor (<5%) |
CYP2D6 Affinity | High (substrate) | Low (not inhibitory) |
Plasma Protein Binding | 98% | 75–80% (estimated) |
Comprehensive Compound Listing
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: